5-(4-Fluoro-3-methoxyphenyl)nicotinic acid
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Overview
Description
5-(4-Fluoro-3-methoxyphenyl)nicotinic acid is a chemical compound with the molecular formula C13H10FNO3 and a molecular weight of 247.22 . It is also known by its IUPAC name, 5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a fluoro-methoxyphenyl group . The canonical SMILES representation isCOC1=C(C=CC(=C1)C2=CC(=CN=C2)C(=O)O)F
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that this compound can participate in a variety of chemical reactions due to the presence of the nicotinic acid moiety .Physical and Chemical Properties Analysis
This compound has several computed properties. It has a complexity of 300 and a topological polar surface area of 59.4Ų . It also has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 5, and a hydrogen bond donor count of 1 .Scientific Research Applications
Mechanisms and Therapeutic Potential
5-(4-Fluoro-3-methoxyphenyl)nicotinic acid, akin to nicotinic acid and its derivatives, plays a significant role in the therapeutic landscape, particularly in managing dyslipidemia and atherosclerosis. Studies elucidate its multifaceted mechanisms, highlighting its potency in modulating lipid profiles and anti-inflammatory effects, which are central to its therapeutic utility.
Nicotinic acid is acclaimed for its unparalleled efficacy in elevating HDL cholesterol while suppressing LDL and VLDL cholesterol levels. Its relevance is magnified by the inverse relationship between coronary heart disease risk and HDL cholesterol, irrespective of LDL cholesterol levels. This effect underscores the potential of nicotinic acid in atherosclerosis treatment, driven by its lipid-mediated and anti-inflammatory mechanisms (Digby, Lee, & Choudhury, 2009).
Moreover, the discovery of the G-protein-coupled receptor 109A (GPR109A) as the receptor for nicotinic acid has shed light on the biochemical pathways through which it alters the lipid profile, offering insights for developing newer therapeutic agents (Shen & Colletti, 2009).
Anticancer Applications
Nicotinic acid derivatives, including this compound, have shown promise in anticancer research. Their utility spans from synthetic approaches for drug development to evaluating their anticancer potential. These derivatives exhibit a broad spectrum of biological properties, making them candidates for developing efficient anticancer drugs (Jain, Utreja, Kaur, & Jain, 2020).
Biochemical Synthesis and Industrial Importance
The industrial relevance of nicotinic acid derivatives extends to their synthetic pathways and applications beyond therapeutic contexts. Their synthesis, particularly in the context of fluorinated compounds like 2-Fluoro-4-bromobiphenyl, pivotal for manufacturing anti-inflammatory drugs, underscores the chemical versatility and industrial applicability of these compounds (Qiu, Gu, Zhang, & Xu, 2009).
Safety and Hazards
Future Directions
While specific future directions for 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid are not available, it’s worth noting that this compound is often used as a building block in various chemical reactions . This suggests that it could have potential applications in the development of new chemical compounds and materials.
Properties
IUPAC Name |
5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-5-8(2-3-11(12)14)9-4-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNJNHUFTLNHKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CN=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687567 |
Source
|
Record name | 5-(4-Fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261934-09-1 |
Source
|
Record name | 5-(4-Fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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